3-(1-(1H-Imidazol-2-yl)ethyl)piperidine dihydrochloride
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Overview
Description
3-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride typically involves the reaction of 1-(1H-Imidazol-2-yl)ethanone with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole and piperidine rings can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride: Similar structure but with an ethyl group instead of an imidazole moiety.
1-(1H-Imidazol-2-yl)ethanone: A precursor in the synthesis of the target compound.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
3-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is unique due to its specific combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H19Cl2N3 |
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Molecular Weight |
252.18 g/mol |
IUPAC Name |
3-[1-(1H-imidazol-2-yl)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8(10-12-5-6-13-10)9-3-2-4-11-7-9;;/h5-6,8-9,11H,2-4,7H2,1H3,(H,12,13);2*1H |
InChI Key |
SNUJYJOZLBIJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCNC1)C2=NC=CN2.Cl.Cl |
Origin of Product |
United States |
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